1-Methyl-3-(3-nitrophenyl)pyrazole
Overview
Description
1-Methyl-3-(3-nitrophenyl)pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the first position and a nitrophenyl group at the third position
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-Methyl-3-(3-nitrophenyl)pyrazole may also interact with various biological targets.
Mode of Action
It’s known that pyrazole molecules, which include this compound, exhibit tautomerism . This phenomenon may influence their reactivity and interaction with their targets, leading to changes in the biological system .
Biochemical Pathways
It’s known that pyrazole molecules can form both linear and cyclic oligomers, and their associations depend strongly on the type of solvent . This suggests that this compound may influence various biochemical pathways depending on its environment.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also have diverse biological effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the associations between pyrazole molecules depend strongly on the type of solvent, with more polar protic solvents favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters . This suggests that the action, efficacy, and stability of this compound can be significantly influenced by its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(3-nitrophenyl)pyrazole can be synthesized through several methods. One common approach involves the condensation of 3-nitrobenzaldehyde with methylhydrazine, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(3-nitrophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines, appropriate solvents like dimethylformamide or acetonitrile.
Cyclization: Various cyclizing agents depending on the desired product.
Major Products:
Reduction: 1-Methyl-3-(3-aminophenyl)pyrazole.
Substitution: Derivatives with different substituents at the methyl position.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-Methyl-3-(3-nitrophenyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
1-Methyl-3-phenylpyrazole: Lacks the nitro group, resulting in different chemical and biological properties.
3-(3-Nitrophenyl)pyrazole:
1-Methyl-5-(3-nitrophenyl)pyrazole: Substitution at a different position on the pyrazole ring, leading to variations in its chemical behavior.
Uniqueness: 1-Methyl-3-(3-nitrophenyl)pyrazole is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific reactivity and potential biological activity. The combination of these substituents allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-methyl-3-(3-nitrophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-6-5-10(11-12)8-3-2-4-9(7-8)13(14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXWKVVHYKZHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346048 | |
Record name | 1-methyl-3-(3-nitrophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-64-5 | |
Record name | 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886851-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-3-(3-nitrophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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